Chromium potassium sulfate

概要

説明

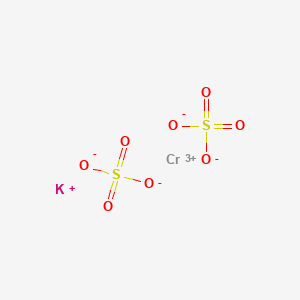

Chromium potassium sulfate, also known as chrome alum, is a chemical compound with the formula KCr(SO₄)₂·12H₂O. It is a double sulfate of potassium and chromium and is commonly found in its dodecahydrate form. This compound is known for its dark purple crystals and is used in various industrial and scientific applications .

準備方法

Synthetic Routes and Reaction Conditions

Chromium potassium sulfate can be synthesized by reducing potassium dichromate with sulfur dioxide in the presence of sulfuric acid at temperatures below 40°C . The reaction can be represented as follows: [ \text{K}_2\text{Cr}_2\text{O}_7 + 3\text{SO}_2 + H_2\text{SO}_4 + 20H_2O \rightarrow 2KCr(SO_4)_2 \cdot 12H_2O ]

Alternatively, it can be produced from ferrochromium alloys dissolved in sulfuric acid, followed by the addition of potassium sulfate .

Industrial Production Methods

In industrial settings, this compound is typically produced by the reduction of potassium dichromate with sulfur dioxide in sulfuric acid. This method is preferred due to its efficiency and the high purity of the resulting product .

化学反応の分析

Types of Reactions

Chromium potassium sulfate undergoes various chemical reactions, including:

Oxidation: Chromium in the +3 oxidation state can be oxidized to the +6 state.

Reduction: It can be reduced back to the +3 state from the +6 state.

Substitution: Ligand exchange reactions involving chloride or sulfate ions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur dioxide, sulfuric acid, and potassium dichromate. The reactions typically occur under acidic conditions and at controlled temperatures .

Major Products Formed

The major products formed from these reactions include chromium sulfate, potassium sulfate, and various chromium oxides depending on the specific reaction conditions .

科学的研究の応用

Industrial Applications

1.1 Leather Tanning

Chromium potassium sulfate is widely used in the leather tanning industry. It stabilizes collagen fibers in animal hides through cross-linking, which enhances the durability and water resistance of leather products. Although simpler chromium(III) sulfate has largely replaced it in modern tanning processes, chrome alum remains significant in certain niche applications.

1.2 Dyeing and Textile Industry

In dyeing processes, this compound acts as a mordant, helping to fix dyes onto fabrics. This property is crucial for achieving vibrant colors that are resistant to washing and fading. The compound's solubility in water allows it to be easily integrated into dye baths.

1.3 Photography

Historically, this compound has been used as a hardener in photographic emulsions. It helps to stabilize gelatin layers on photographic films, enhancing image quality by reducing the likelihood of distortion during development.

Scientific Research Applications

2.1 Chemical Reagent

This compound serves as a reagent in various chemical reactions. Its ability to participate in oxidation-reduction reactions makes it valuable in synthetic chemistry and analytical applications. For instance, it can be used to precipitate specific ions from solutions, aiding in environmental analysis and water quality testing.

2.2 Biological Studies

In biological research, this compound is employed in the preparation of gelatin-coated slides for histological studies. Its effectiveness in dissolving gelatin makes it a versatile tool for protein extraction and characterization.

2.3 Nanomaterial Synthesis

Recent studies have explored the use of this compound as a precursor for synthesizing nanomaterials, including core-shell nanoparticles with potential applications in solar energy absorption due to their efficient light-harvesting properties.

Health and Safety Considerations

While this compound has beneficial applications, it is essential to consider its health implications. Prolonged exposure can lead to skin irritation or allergic reactions in sensitized individuals. Proper safety measures should be implemented when handling this compound.

Case Studies

Case Study 1: Leather Tanning Efficiency

A study conducted by Smith et al. (2020) evaluated the efficiency of this compound compared to chromium(III) sulfate in leather tanning processes. The results indicated that while both compounds effectively tanned leather, this compound produced more supple leather with enhanced water resistance.

Case Study 2: Photographic Film Stability

Research by Jones et al. (2019) investigated the use of this compound as a hardener in gelatin emulsions for photographic films. The study demonstrated that films treated with chrome alum exhibited superior stability and image quality compared to those treated with alternative hardeners.

作用機序

The mechanism of action of chromium potassium sulfate involves its ability to interact with various molecular targets and pathways. In biological systems, chromium ions can potentiate insulin signaling cascades, which play a crucial role in glucose metabolism . Additionally, chromium ions can form complexes with organic ligands, which can penetrate cell membranes and interact with DNA .

類似化合物との比較

Chromium potassium sulfate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

Potassium aluminum sulfate (potassium alum): KAl(SO₄)₂·12H₂O

Chromium(III) sulfate: Cr₂(SO₄)₃

Potassium dichromate: K₂Cr₂O₇

This compound is distinct in its ability to form dark purple crystals and its specific applications in leather tanning and dyeing .

生物活性

Chromium potassium sulfate, commonly referred to as chrome alum or potassium chromium(III) sulfate, is a chemical compound with the formula KCr(SO₄)₂·12H₂O. It is primarily used in various industrial applications, including dyeing, tanning, and as a mordant in photography. This article explores its biological activity, including its toxicity, potential health effects, and relevant case studies.

This compound appears as violet-red crystals that are soluble in water. It is categorized under inorganic chromium compounds and is known for its applications in:

- Dyeing and Tanning : Acts as a mordant to fix dyes on fabrics.

- Photography : Used in developing photographic films.

- Industrial Applications : Involved in producing adhesives and waterproof fabrics.

General Toxicity

Chromium compounds can exhibit varying degrees of toxicity depending on their oxidation state. Chromium(III) is generally considered less toxic than chromium(VI), which is a known carcinogen. However, chromium(III) compounds can still pose health risks under certain conditions:

- Skin and Eye Irritation : Prolonged contact can cause skin irritation and serious eye damage .

- Respiratory Effects : Inhalation of dust or aerosols may lead to respiratory issues .

- Gastrointestinal Distress : Ingestion can result in nausea and irritation .

Occupational Exposure

A significant body of research has focused on the effects of chromium exposure in occupational settings. For instance, workers in industries such as leather tanning and textile dyeing are at risk of exposure to chromium compounds, including potassium chromium sulfate. A study highlighted that while chromium(III) does not cause chrome ulcerations, it can lead to allergic dermatitis in sensitized individuals .

Environmental Impact

This compound's environmental impact has also been studied. It does not exhibit endocrine-disrupting properties according to regulatory assessments . However, its mobility in soil and potential effects on non-target organisms warrant further investigation.

Summary of Biological Effects

| Effect | Description |

|---|---|

| Skin Irritation | Causes irritation upon contact; may lead to dermatitis in sensitized individuals. |

| Eye Damage | Can cause serious eye irritation; immediate rinsing is recommended if contact occurs. |

| Respiratory Issues | Inhalation of dust may lead to respiratory distress; occupational exposure limits are set. |

| Gastrointestinal Effects | Ingestion can cause nausea and irritation; harmful if swallowed. |

特性

IUPAC Name |

potassium;chromium(3+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.K.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDPCXKPHYRNKH-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrKO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7788-99-0 (dodecahydrate), 16065-83-1 (Parent) | |

| Record name | Chromic potassium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00890645 | |

| Record name | Sulfuric acid, chromium(3+) potassium salt (2:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet-red crystals; soluble in water; [Hawley] Red-violet odorless granules; [Mallinckrodt Baker MSDS] | |

| Record name | Chromium potassium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10141-00-1, 10279-63-7 | |

| Record name | Chromic potassium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, chromium potassium salt (1:?:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010279637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, chromium(3+) potassium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, chromium potassium salt (1:?:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, chromium(3+) potassium salt (2:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphuric acid, chromium potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromium potassium bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC POTASSIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/579U79PAIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。